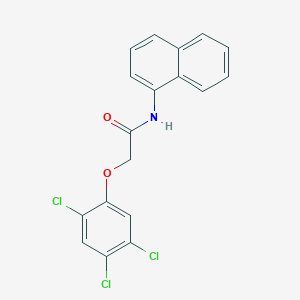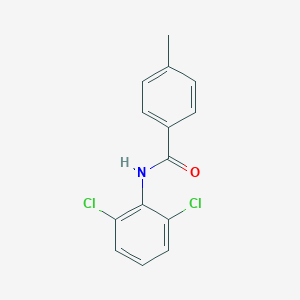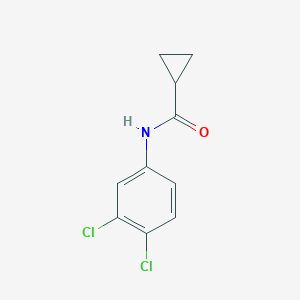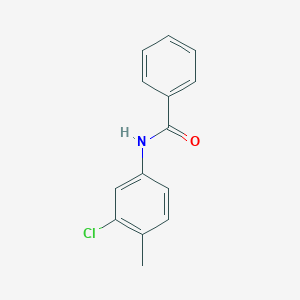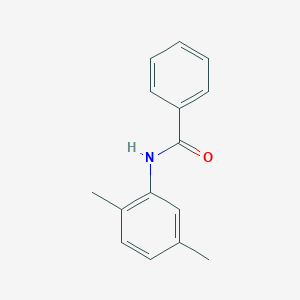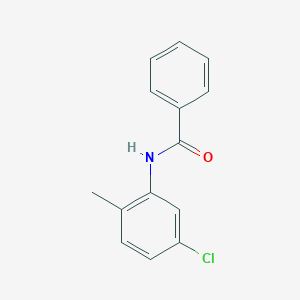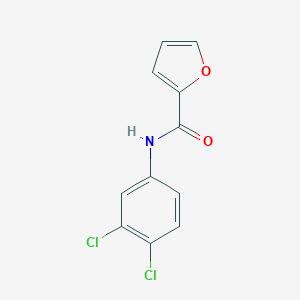
N-(3,4-dichlorophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)furan-2-carboxamide, also known as DCPC, is a synthetic compound that belongs to the class of furan carboxamides. DCPC has been studied extensively due to its potential applications in scientific research.
Mécanisme D'action
N-(3,4-dichlorophenyl)furan-2-carboxamide acts as a positive allosteric modulator of GABA receptors, which are responsible for regulating the activity of neurons in the brain. N-(3,4-dichlorophenyl)furan-2-carboxamide binds to a specific site on the GABA receptor, which enhances the receptor's response to GABA, resulting in increased inhibition of neuronal activity.
Effets Biochimiques Et Physiologiques
N-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to reduce anxiety-like behavior and increase the duration of sleep. N-(3,4-dichlorophenyl)furan-2-carboxamide has also been shown to have anti-convulsant properties and may have potential applications in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)furan-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-(3,4-dichlorophenyl)furan-2-carboxamide is also stable and has a long shelf life. However, N-(3,4-dichlorophenyl)furan-2-carboxamide has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. N-(3,4-dichlorophenyl)furan-2-carboxamide also has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for use in experiments.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)furan-2-carboxamide. One direction is to further investigate its potential applications in the treatment of anxiety and other neurological disorders. Another direction is to study the effects of N-(3,4-dichlorophenyl)furan-2-carboxamide on other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to better understand the mechanism of action of N-(3,4-dichlorophenyl)furan-2-carboxamide and its potential interactions with other drugs.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. The resulting compound is then reacted with furan-2-carboxamide in the presence of a base to form N-(3,4-dichlorophenyl)furan-2-carboxamide.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)furan-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to modulate the activity of GABA receptors, which are important in regulating neuronal activity. N-(3,4-dichlorophenyl)furan-2-carboxamide has also been studied for its potential use in the treatment of anxiety and other neurological disorders.
Propriétés
Numéro CAS |
1982-60-1 |
|---|---|
Nom du produit |
N-(3,4-dichlorophenyl)furan-2-carboxamide |
Formule moléculaire |
C11H7Cl2NO2 |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Clé InChI |
WQXSBOMBIFWLFW-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Autres numéros CAS |
1982-60-1 |
Pictogrammes |
Irritant |
Solubilité |
8.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



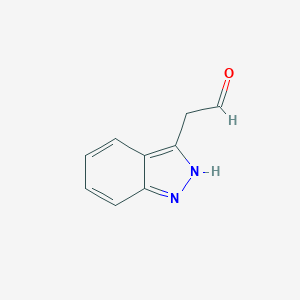


![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
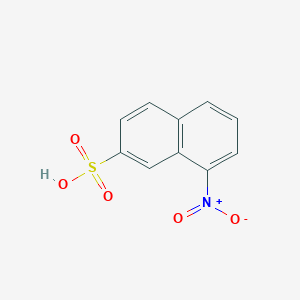
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)

